Allylurea

Biodegradable thermoplastics Radiation grafting Starch plasticization

Plasticizer migration and phase separation plague urea-plasticized starch films. Allylurea is the only monosubstituted urea that solves this through its terminal allyl group, enabling covalent immobilization via e-beam (400-800 kGy) while maintaining plasticizing function during hot-melt processing (130°C). • Eliminates plasticizer blooming; films remain flexible after months at 58% RH. • Enables UCST-type phase separation at pH 7.5, 150 mM NaCl for protein capture & drug release. • Purity ≥98% (total nitrogen), mp 84-86°C; store at 2-8°C to preserve allyl reactivity.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 557-11-9
Cat. No. B145677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylurea
CAS557-11-9
Synonyms2-propenylurea
allylurea
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CCNC(=O)N
InChIInChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7)
InChIKeyVPJDULFXCAQHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Allylurea: Physicochemical Identity and Procurement Positioning


Allylurea (N-2-propenylurea, CAS 557-11-9) is a monosubstituted urea derivative bearing a terminal allyl group (CH₂=CH–CH₂–) on one urea nitrogen, with molecular formula C₄H₈N₂O and molecular weight 100.12 g/mol . It crystallizes as white needle-like crystals with a melting point of 84–86 °C, a boiling point of approximately 168 °C, and density of 1.008 g/cm³ . The compound is freely soluble in water and ethanol, slightly soluble in ether and chloroform, and nearly insoluble in petroleum ether, benzene, and carbon disulfide . It is commercially available at purities ≥98% (by total nitrogen) and is classified as a combustible solid (Storage Class 11) with harmonized hazard statements H302+H312+H332 (harmful by ingestion, skin contact, and inhalation) .

1 Covalent grafting monomer for radiation-immobilized starch thermoplastics
2 Ureido monomer for UCST-type copolymer synthesis under physiological conditions
3 Bifunctional Si(111) surface precursor with [2+2] cycloaddition and N–Si bonding
4 Monomer for nonconventional green-luminescent copolymer films

Why N-Alkyl Ureas Cannot Replace Allylurea


The allyl group is not a passive substituent—it is the functional differentiator. Saturated N-alkyl ureas (e.g., N-methylurea, N-ethylurea) and unsubstituted urea lack the terminal carbon–carbon double bond that enables covalent grafting via radical or radiation-induced mechanisms, [2+2] cycloaddition on semiconductor surfaces, and participation in free-radical copolymerization to produce UCST-type thermoresponsive polymers [1][2]. Simply substituting allylurea with urea in starch-plasticizer blends results in irreversible macroscopic phase separation that cannot be remediated by electron-beam processing, because urea has no unsaturated moiety to graft onto the polysaccharide backbone [1]. Similarly, replacing allylurea with N-allylthiourea alters the chemoselectivity of acid-catalyzed cyclization and singlet-oxygen photooxidation pathways, demonstrating that both the allyl group and the urea oxygen are individually necessary for predictable reactivity in specific synthetic and materials contexts [2][3]. These are not incremental performance differences; they are binary feasibility gates for entire application classes.

! N-alkyl ureas or urea lack the terminal allyl group required for radiation-induced covalent grafting onto starch backbones
! N-allylthiourea may alter chemoselectivity in acid-catalyzed cyclization and photooxidation pathways relative to allylurea
! Crystallization solvent controls polymorph-dependent solid-state polymerization conversion, which may vary between lots

Allylurea Evidence Guide: Differentiation from Analogs


EB-Grafting on Starch: Allylurea vs. Urea

In thermoplastic starch films prepared at 130 °C, allylurea (AU) and urea were directly compared as plasticizers in native potato starch (NPS). The maximal compatibility limit of allylurea in amorphized starch was determined gravimetrically to be between 24 and 35 parts per hundred parts of dry starch (pphds); above this threshold, macroscopic blooming (phase separation) occurred within 1 h of film preparation at 23 °C and 58% RH [1]. Urea blends also exhibited phase separation at higher loadings but—critically—cannot be radiation-stabilized. Electron-beam (EB) irradiation of AU-starch blends at 400–800 kGy prevented phase separation and blooming entirely by covalently grafting the allyl moiety onto starch, as confirmed by X-ray diffractometry showing suppression of AU recrystallization and by dynamic thermomechanical analysis demonstrating long-term physical stability under varied hygrometric conditions [1]. Urea, lacking an unsaturated group, cannot undergo this grafting chemistry and remains susceptible to migration and phase separation regardless of EB dose [1][2].

EB-grafting on starch
Head-to-head
Allylurea radiation-grafted at 400–800 kGy prevents phase separation; urea cannot be immobilized by EB irradiation
Binary feasibility gate for radiation-stabilized starch thermoplastics
Compatibility limit 24–35 pphds in NPS; aging at 23 °C, 58% RH
Biodegradable thermoplastics Radiation grafting Starch plasticization Phase separation prevention

UCST Phase Transition: Allylurea vs. Conventional Polymers

Poly(allylurea) copolymers, specifically poly(allylamine-co-allylurea) (AM-PU), exhibit upper critical solution temperature (UCST) behavior under physiologically relevant conditions: pH 7.5 in 150 mM NaCl at a polymer concentration as low as 0.13 mg/mL [1]. Their phase separation temperature (Tp) can be rationally tuned up to 65 °C by controlling the copolymer composition and degree of acylation [1][2]. This was the first demonstration of a non-vinyl polymer exhibiting UCST behavior under physiological conditions [1]. By contrast, poly(L-citrulline)-based copolypeptides also show UCST but with different Tp tunability profiles and serum-component sensitivity; unmodified AM-PU shows pH-dependent Tp, while acylated AM-PU eliminates both pH dependence and serum-component interference [2]. Most conventional UCST polymers (e.g., poly(N-acryloyl glycinamide), poly(acrylamide-co-acrylonitrile)) require non-physiological pH or ionic strength ranges and typically operate at higher polymer concentrations, limiting their utility in biomedical settings [1].

UCST phase transition
Class-level
UCST at pH 7.5, 150 mM NaCl; Tp tunable to 65 °C at 0.13 mg/mL
Rare physiological UCST phenotype for biorelevant copolymer design
Operates at lower concentration than conventional UCST polymers
UCST polymers Thermoresponsive biomaterials Ureido copolymers Physiological phase separation

Crystal Polymorphs and Solid-State Polymerization Yield

Allylurea crystallized from water and methanol yields two distinct crystal forms with fundamentally different solid-state polymerization behavior under Co⁶⁰ gamma radiation [1]. Water-grown crystals adopt a tetragonal structure (space group I4/mmm or related, a = b = 15.90 Å, c = 4.65 Å, Z = 8, density = 1.230 g/cm³) and achieve a maximum polymerization conversion of 60%. Methanol-grown crystals adopt a monoclinic structure (space group P2₁/c, a = 14.78 Å, b = 17.67 Å, c = 17.62 Å, β = 89°, Z = 30, density = 1.078 g/cm³) and reach a maximum conversion of only 40% under identical irradiation conditions [1]. The tetragonal form is metastable and converts to the monoclinic form upon standing at room temperature for several months. The polymerization follows a radical mechanism, as confirmed by ESR measurements, with an activation energy of 62.4 kJ/mol. The resulting polymer is amorphous by X-ray analysis, and intrinsic viscosities of aqueous solutions reached a maximum of 0.028 dL/g at 45–50% conversion [1].

Crystal polymorph yield
Cross-study
Tetragonal (water) 60% vs. monoclinic (MeOH) 40% max conversion under γ radiation
Crystallization solvent controls achievable polymer yield
Activation energy 62.4 kJ/mol; intrinsic viscosity 0.028 dL/g
Solid-state polymerization Topochemical reactivity Gamma radiation Crystal engineering

Bifunctional Covalent Attachment on Si(111) Surfaces

N-Allylurea adsorption on Si(111)-(7×7) surfaces, studied by combined XPS, UPS, and HREELS measurements, reveals three competing covalent attachment mechanisms that are not simultaneously accessible with simple allylamine or urea alone [1]. XPS core-level analysis demonstrates Si–C covalent bonding via a C 1s component at 284.8 eV, while N–Si bonding is evidenced by an N 1s component at 397.8 eV [1]. The three identified pathways are: (I) [2+2]-like cycloaddition at the rest atom–adatom dimer through vinyl group cleavage, yielding Si–C bonds; (II) Si–N bonding at adatom sites via NH₂ cleavage and ureic group rearrangement to an imidol species (–N=C–OH) with H-atom release; and (III) hydrosilylation at adatom sites using H atoms liberated by pathway II [1]. This multiplicity of attachment modes—combining vinyl-derived [2+2] cycloaddition with urea-derived N–Si bonding—is a direct consequence of the bifunctional nature of allylurea. Neither urea nor saturated N-alkyl ureas can undergo [2+2] cycloaddition, while allylamine lacks the ureido group required for competing Si–N bonding and imidol rearrangement [1].

Si(111) attachment
Class-level
Three competing pathways: [2+2] Si–C, N–Si bonding, and hydrosilylation (XPS: C 1s 284.8 eV, N 1s 397.8 eV)
Unique mixed Si–C/N interface from a single small-molecule precursor
UHV deposition on Si(111)-(7×7)
Silicon surface functionalization XPS/UPS Cycloaddition Semiconductor interface engineering

Green Luminescence Redshift: Allylurea Copolymer vs. Others

Among four types of copolymer-containing ureido moieties synthesized by free radical polymerization, poly[(N-allylurea)-co-(itaconic anhydride)] (PNI) displayed a distinctive redshift of fluorescence into the green region, with optimal excitation and emission wavelengths of 438 nm and 524 nm, respectively [1]. This contrasts with the other three copolymer types, which emitted in the blue region. PNI also demonstrated a remarkable solvatochromic effect in electron-rich solvents such as DMF and DMSO, emitting red fluorescence upon 520 nm excitation. The PMMA-copolymer films incorporating PNI achieved maximum quantum yields of up to 15.8% [1]. The copolymer exhibited typical excitation- and concentration-dependent emission characteristics consistent with a cluster-triggered emission (CTE) mechanism involving through-space interactions of ureido moieties with the maleic anhydride pendant ring [1].

Green luminescence
Cross-study
λ_em 524 nm (green); quantum yield up to 15.8% in PMMA; solvatochromic red shift in DMF/DMSO
Supports metal-free, long-wavelength luminescent material design
PNI copolymer; cluster-triggered emission mechanism
Nonconventional luminescence Cluster-triggered emission Ureido copolymers Redshift emission

Allylurea Application Scenarios


Radiation-Grafted Biodegradable Starch Thermoplastics

In the formulation of biodegradable thermoplastic starch (TPS) films for packaging or agricultural mulch, allylurea serves simultaneously as a plasticizing agent during hot-melt processing (130 °C) and as a radiation-graftable monomer that can be covalently immobilized by electron-beam treatment at 400–800 kGy post-extrusion [1]. This dual functionality solves the chronic problem of plasticizer migration and surface blooming that plagues urea-plasticized TPS, producing physically stable films whose flexibility is preserved over months of ambient storage at 58% RH [1]. Users procuring allylurea for this application should specify purity ≥98% (by total nitrogen), confirm melting point 84–86 °C by DSC, and verify the absence of polymeric impurities that could alter the compatibility window of 24–35 pphds in starch [1][2].

UCST Copolymers for Protein Capture and Drug Delivery

Poly(allylamine-co-allylurea) and related ureido copolymers are the only non-vinyl polymer platform demonstrated to exhibit UCST-type phase separation at pH 7.5 and 150 mM NaCl at polymer concentrations as low as 0.13 mg/mL, with Tp tunable from ambient to 65 °C via acylation with hydrophobic groups [1][2]. This enables 'chilling capture' of proteins, temperature-triggered drug release, and coacervate-based enzyme encapsulation under biorelevant conditions that are incompatible with conventional UCST polymers [1]. For monomer procurement, researchers should ensure allylurea is free of radical-polymerization inhibitors that could interfere with controlled copolymerization; storage at 2–8 °C is recommended to prevent thermal degradation of the allyl group [3].

Bifunctional Silicon Surface Functionalization Precursor

For the preparation of covalently functionalized Si(111) surfaces with mixed amino/carbonyl termination for biosensor or molecular electronics interfaces, allylurea provides three distinct and competing attachment pathways ([2+2] cycloaddition, Si–N bonding, and hydrosilylation) from a single low-molecular-weight precursor [1]. The resulting Si–C bonded interface (C 1s at 284.8 eV) and N–Si bonded interface (N 1s at 397.8 eV) can be obtained simultaneously within a single deposition step under ultrahigh vacuum [1]. Users should procure high-purity allylurea (≥98%) and handle under inert atmosphere to prevent allyl group oxidation or moisture-induced deliquescence prior to vapor-phase deposition [2].

Green-Emitting Luminescent Polymer Films

Copolymerization of allylurea with itaconic anhydride yields PNI, a ureido copolymer that emits green fluorescence at 524 nm with quantum yields up to 15.8% in PMMA films and exhibits solvatochromic redshift to red in DMF or DMSO [1]. This makes PNI a candidate for metal-free luminescent coatings, sensors, and security inks where long-wavelength emission without conjugated chromophores or heavy-metal quantum dots is required [1]. Procurement specifications should include verification of allylurea monomer purity by ¹H NMR to confirm the integrity of the terminal vinyl protons (δ ~5.1–5.9 ppm), as vinyl group degradation will abolish copolymerizability.

Application
Selection Property
Validation Focus
Radiation-grafted starch thermoplastics
Covalent grafting capability under EB irradiation
Phase separation suppression and long-term physical stability
UCST copolymer synthesis
Physiological UCST phenotype at low polymer concentration
Phase separation temperature tunability and serum-component sensitivity
Si(111) surface functionalization
Bifunctional [2+2] cycloaddition and N–Si bonding
Mixed Si–C/N interface formation and XPS signature verification
Green-luminescent polymer films
Redshifted cluster-triggered emission at 524 nm
Quantum yield optimization and solvatochromic response

Technical Documentation Hub

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